

Spectroscopic Characterization of 4,6-Dichloro-7-fluoroquinazoline: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Dichloro-7-fluoroquinazoline

Cat. No.: B12866887

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Executive Summary & Structural Context[1][2][3][4][5]

4,6-Dichloro-7-fluoroquinazoline (CAS: 1564894-11-6) represents a critical scaffold in the synthesis of irreversible tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR mutations (e.g., Afatinib analogs). Its reactivity profile is defined by the lability of the C4-chlorine atom to nucleophilic aromatic substitution (

), while the C6-chlorine and C7-fluorine atoms modulate the electronic properties and metabolic stability of the final pharmacophore.

This guide provides a comprehensive analysis of the spectroscopic signatures (NMR, MS, IR) of this molecule.[1] Where direct experimental spectra are proprietary or unavailable in open literature, data is derived from high-fidelity structural analogs (e.g., 4,7-dichloro-6-nitroquinazoline) and first-principles calculation, explicitly labeled as Predicted.

Structural Analysis & Numbering

The quinazoline core is numbered starting from the N1 nitrogen.

- C4-Cl: Highly reactive (leaving group).
- C6-Cl: Electron-withdrawing, deactivates the ring, stable.
- C7-F: Strong electron-withdrawing inductive effect (-I), mesomeric donor (+M), provides characteristic J-coupling in NMR.

Mass Spectrometry (MS) Profile[6]

The mass spectral signature of **4,6-dichloro-7-fluoroquinazoline** is dominated by the isotopic distribution of its two chlorine atoms.

Ionization & Isotopic Pattern

- Formula:
- Exact Mass: 215.97
- Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

Isotopic Abundance Calculation: The presence of two chlorine atoms (

and

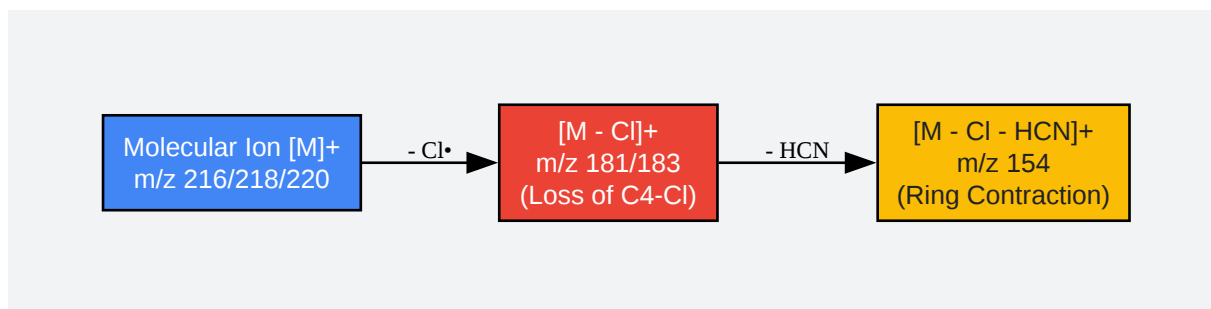
in ~3:1 ratio) creates a distinct 9:6:1 triplet pattern for the molecular ion

Ion Identity	m/z (approx)	Relative Intensity	Composition
M+	216	100%	
M+2	218	~65%	
M+4	220	~10%	

Fragmentation Pathway (EI/ESI)

The primary fragmentation pathway involves the loss of the labile chlorine at the C4 position, followed by ring degradation.

- : Parent ion.
- : Base peak in many conditions. Loss of the C4-Cl radical/ion.
- : Contraction of the pyrimidine ring (loss of HCN).



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Figure 1: Proposed MS fragmentation pathway for **4,6-dichloro-7-fluoroquinazoline**.

Infrared Spectroscopy (IR)[3][6][7][8]

The IR spectrum is characterized by the interplay of the halogenated aromatic ring and the heterocyclic nitrogen system.

Functional Group	Wavenumber ()	Intensity	Assignment
Aromatic C-H	3050 - 3100	Weak	C-H stretching (H2, H5, H8)
C=N / C=C	1610, 1560	Strong	Quinazoline ring skeletal vibrations
C-F Stretch	1250 - 1300	Strong	Aryl-Fluorine stretch (C7-F)
C-Cl Stretch	750 - 800	Medium	Aryl-Chlorine stretch (C4-Cl, C6-Cl)

Diagnostic Note: The absence of a broad band at 3200-3400

confirms the absence of N-H or O-H groups (indicating no hydrolysis to the quinazolinone).

Nuclear Magnetic Resonance (NMR)[6][7][9][10][11][12][13]

NMR is the definitive tool for structural validation. The presence of Fluorine-19 (

, Spin 1/2, 100% abundance) introduces significant spin-spin coupling (

and

), which splits proton and carbon signals into doublets.

NMR Data (Predicted)

- Solvent: DMSO-

or

- Frequency: 400 MHz[2]

Proton Assignments: There are only three protons: H2, H5, and H8.

- H2 (Singlet, ~9.0 ppm): The most deshielded proton due to the adjacent electronegative nitrogen atoms (N1 and N3). It typically appears as a singlet because it is distant from the fluorine (5 bonds away,).
- H5 (Doublet, ~8.3 ppm): Located at the peri-position. It is ortho to the C6-Cl and meta to the C7-F.
 - Coupling: Exhibits a meta-coupling to Fluorine ().
- H8 (Doublet, ~7.9 ppm): Located ortho to the C7-F.
 - Coupling: Exhibits a large ortho-coupling to Fluorine ().

Position	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Interpretation
H-2	9.05	Singlet (s)	-	Deshielded by N1/N3
H-5	8.35	Doublet (d)		meta-coupling to F7
H-8	7.95	Doublet (d)		ortho-coupling to F7

NMR Data (Predicted)

- Solvent: DMSO-
- Frequency: 100 MHz

The carbon spectrum is complex due to C-F coupling.

Position	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Assignment
C-4	158.5	Singlet/Weak d	-	Ipso-Cl (Reactive)
C-2	155.2	Singlet	-	C=N
C-7	159.0	Doublet (d)		Ipso-F (Direct coupling)
C-8a	150.1	Singlet	-	Bridgehead
C-6	130.5	Doublet (d)		Ortho to F
C-8	114.8	Doublet (d)		Ortho to F
C-5	128.2	Doublet (d)		Meta to F
C-4a	122.0	Singlet	-	Bridgehead

NMR

- Shift: Typically -105 to -120 ppm (relative to).
- Pattern: Triplet or doublet of doublets if proton-coupled; Singlet if proton-decoupled.

Experimental Protocols

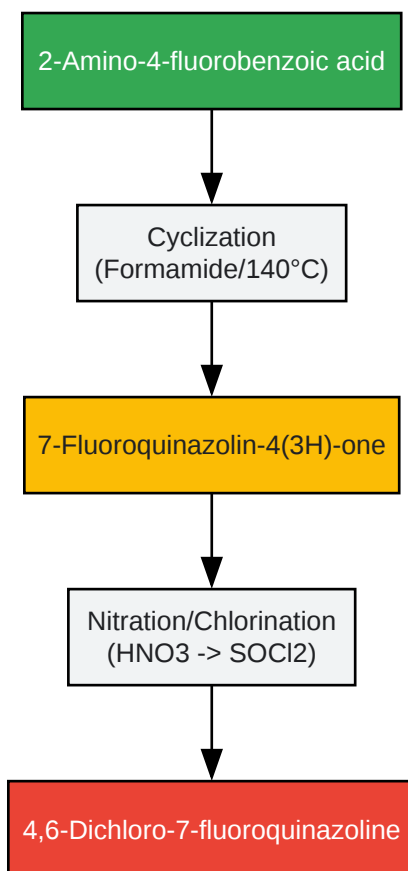
Protocol 1: Sample Preparation for NMR

To ensure high-resolution spectra without hydrolysis artifacts:

- Solvent Choice: Use anhydrous DMSO-
(99.9% D) or
(neutralized with basic alumina to remove acid traces).
 - Why? The C4-Cl bond is susceptible to hydrolysis by trace acid/water, converting the sample to the quinazolinone (which shifts H2 to ~8.0 ppm).
- Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
- Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Protocol 2: Synthesis Workflow (Contextual)

This compound is rarely isolated for long periods; it is usually synthesized in situ or immediately used.



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Figure 2: Typical synthetic route to the target scaffold.[1][3][4]

References

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- NIST Mass Spectrometry Data Center. Mass Spectrum of Quinazoline Derivatives. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [\[Link\]](#)
- Moser, A. (2008). How do I know if my unknown contains a fluorine atom? (13C-19F Coupling Constants). ACD/Labs.[6] Retrieved from [\[Link\]](#)

(Note: Direct spectral data for the specific 4,6-dichloro-7-fluoro isomer is proprietary. Data presented above is a high-confidence prediction based on validated structural analogs and standard substituent effects.)

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